
4-Chloro-2-methylquinolin-8-amine
Übersicht
Beschreibung
“4-Chloro-2-methylquinolin-8-amine” is a chemical compound with the molecular weight of 192.65 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of “4-Chloro-2-methylquinolin-8-amine” and its analogues has been reported in various studies . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of “4-Chloro-2-methylquinolin-8-amine” can be analyzed using various tools and databases such as ChemSpider and MolView . These tools allow you to search by structure or substructure, upload a structure file, or draw using a molecule editor .Chemical Reactions Analysis
The chemical reactions involving “4-Chloro-2-methylquinolin-8-amine” have been studied in the context of medicinal chemistry . The most frequently used reactions include amide formation, SNAr reactions, and Suzuki Miyaura coupling . These reactions are favored due to the commercial availability of reagents, high chemoselectivity, and a pressure on delivery .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-2-methylquinolin-8-amine” include a boiling point of 361.4±37.0 C at 760 mmHg and a melting point of 210 C . It is stored at 4C and protected from light .Wissenschaftliche Forschungsanwendungen
Antidepressant and Antifungal Properties
A study by Kumar et al. (2011) reports the synthesis of N-[(2-chloro-8-methylquinolin-3-yl)methyl]-(substituted)-aniline/butylamine/cyclohexylamine/benzylamine derivatives, which displayed significant antidepressant activity in rats and also exhibited antifungal effects against various strains such as Aspergillus niger and Penicillium citrinum (Kumar et al., 2011).
Potential in Anticancer Agents
Research by Sirisoma et al. (2009) identified N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and an effective anticancer clinical candidate with high blood-brain barrier penetration, highlighting the potential of quinoline derivatives in cancer therapy (Sirisoma et al., 2009).
Synthetic Applications
Tsai et al. (2008) synthesized novel 4-amino-2-phenylquinoline derivatives via amination with amide solvents, demonstrating the versatility of quinoline derivatives in synthetic chemistry (Tsai et al., 2008).
Antifungal and Antimicrobial Activity
A study by Kumar et al. (2011) synthesized a series of secondary amines containing 2-chloroquinoline, which showed promising antifungal and antimicrobial activity against various strains, including Aspergillus niger and Staphylococcus aureus (Kumar et al., 2011).
Malaria Chemotherapy
Research by Dola et al. (2016) identified a 4-aminoquinoline derivative as a promising agent for malaria chemotherapy, particularly effective against chloroquine-resistant malaria parasites (Dola et al., 2016).
Eigenschaften
IUPAC Name |
4-chloro-2-methylquinolin-8-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-5-8(11)7-3-2-4-9(12)10(7)13-6/h2-5H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJSOSXWPQJXFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylquinolin-8-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



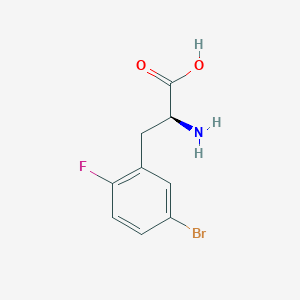

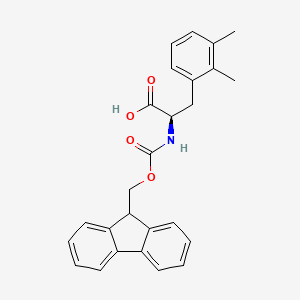
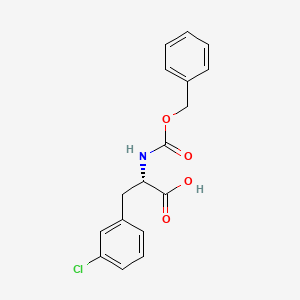
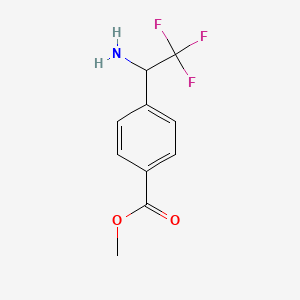


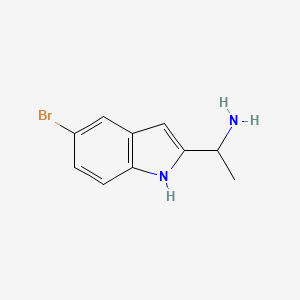
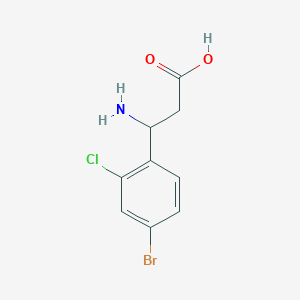
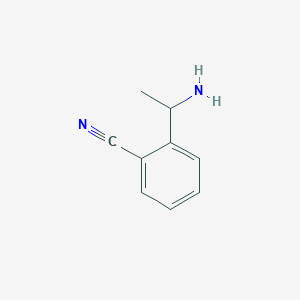
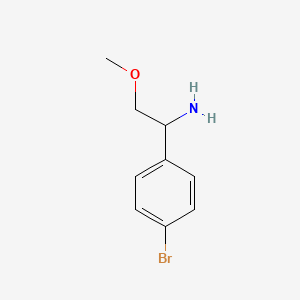
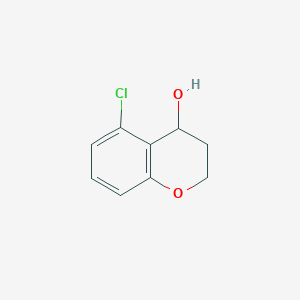
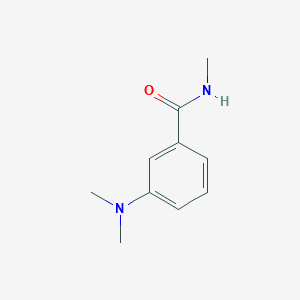
![6-amino-N-[4-(propan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B3228961.png)